Hydroxy(2-furyl)acetic acid ethyl ester
Description
Hydroxy(2-furyl)acetic acid ethyl ester (IUPAC name: ethyl 2-hydroxy-2-(furan-2-yl)acetate) is an ester derivative of hydroxy(2-furyl)acetic acid. The compound features a furan ring substituted at the 2-position, a hydroxyl group, and an ethyl ester moiety.
The furan ring contributes to aromaticity and reactivity, common in bioactive compounds .
Properties
Molecular Formula |
C8H10O4 |
|---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
ethyl 2-(furan-2-yl)-2-hydroxyacetate |
InChI |
InChI=1S/C8H10O4/c1-2-11-8(10)7(9)6-4-3-5-12-6/h3-5,7,9H,2H2,1H3 |
InChI Key |
RAMRLZBGFKYYQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CO1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl 3-(2-Furyl)propanoate
- Structure: Ethyl ester of 3-(2-furyl)propanoic acid (C₉H₁₂O₃).
- Properties :
- Key Differences: Lacks a hydroxyl group, reducing polarity and hydrogen-bonding capacity compared to hydroxy(2-furyl)acetic acid ethyl ester. Longer carbon chain (propanoate vs. acetate) increases hydrophobicity.
2-(2-Furyl)-2-oxoacetic Acid Ethyl Ester
- Structure : Ethyl ester of 2-(2-furyl)-2-oxoacetic acid (C₈H₈O₄).
- Properties :
- Key Differences :
- The oxo group increases electrophilicity, making it more reactive in nucleophilic addition reactions.
- Lower solubility in polar solvents due to the absence of a hydroxyl group.
Ethyl 2-Phenylacetoacetate
- Structure : Ethyl ester of 2-phenylacetoacetic acid (C₁₂H₁₄O₃).
- Properties :
- Key Differences: Aromatic phenyl group instead of furyl, altering electronic properties and bioactivity. The acetyl group enhances keto-enol tautomerism, absent in hydroxy(2-furyl) derivatives.
3-(2-Furyl)acrylic Acid Esters
- Structure : Esters of 3-(2-furyl)acrylic acid (e.g., methyl or ethyl esters).
- Properties :
- Key Differences: The acrylic acid moiety introduces conjugation, affecting UV absorption and reactivity. this compound’s hydroxyl group may mitigate solubility issues observed in non-hydroxylated furyl acrylates.
Key Research Findings
- Metabolism and Stability :
- Biological Activity :
- Synthetic Applications :
- Analogous to ethyl 2-phenylacetoacetate, this compound may serve as a building block in drug synthesis, leveraging the furan ring’s aromaticity for target binding .
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